molecular formula C17H17ClN2O4S B14970483 N-(3-chloro-4-methylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3-chloro-4-methylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B14970483
M. Wt: 380.8 g/mol
InChI Key: DSQOVSXMWNNGNO-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group, a methanesulfonyl group, and a chloromethylphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 3-chloro-4-methylaniline with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 2-aminobenzoic acid to form the benzoxazine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification methods are critical factors in the industrial synthesis to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzoxazine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Chlortoluron: A herbicide with a similar chloromethylphenyl group.

    N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide: Another compound with a similar structural motif.

Uniqueness

N-(3-Chloro-4-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of a benzoxazine ring with a methanesulfonyl group and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17ClN2O4S

Molecular Weight

380.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C17H17ClN2O4S/c1-11-7-8-12(9-13(11)18)19-17(21)16-10-20(25(2,22)23)14-5-3-4-6-15(14)24-16/h3-9,16H,10H2,1-2H3,(H,19,21)

InChI Key

DSQOVSXMWNNGNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C)Cl

Origin of Product

United States

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